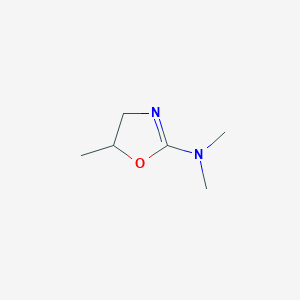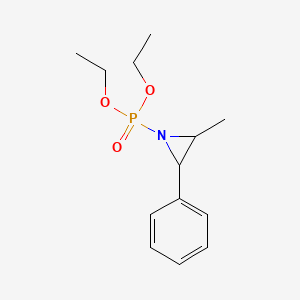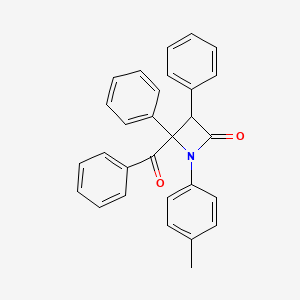
2-(3,5-Dinitrophenyl)-4,5-dihydro-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dinitrophenyl)-4,5-dihydro-1,3-oxazole is a chemical compound characterized by the presence of a dinitrophenyl group attached to an oxazole ring
Vorbereitungsmethoden
The synthesis of 2-(3,5-Dinitrophenyl)-4,5-dihydro-1,3-oxazole typically involves the reaction of 3,5-dinitroaniline with an appropriate oxazole precursor under specific conditions. One common method includes the use of dichloromethane as a solvent and triethylamine as a base, facilitating the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-(3,5-Dinitrophenyl)-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, leading to the formation of amine derivatives.
Substitution: The nitro groups on the phenyl ring can undergo nucleophilic substitution reactions, often resulting in the formation of substituted phenyl derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dinitrophenyl)-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 2-(3,5-Dinitrophenyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The nitro groups on the phenyl ring can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules. The oxazole ring provides structural stability and contributes to the compound’s overall chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(3,5-Dinitrophenyl)-4,5-dihydro-1,3-oxazole include:
2-(4-Nitrophenyl)-4,5-dihydro-1,3-oxazole: Differing by the position and number of nitro groups, this compound exhibits distinct reactivity and applications.
2-(3,5-Dinitrophenyl)-1H-imidazole: Featuring an imidazole ring instead of an oxazole ring, this compound has unique properties and uses in various fields
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
80640-90-0 |
|---|---|
Molekularformel |
C9H7N3O5 |
Molekulargewicht |
237.17 g/mol |
IUPAC-Name |
2-(3,5-dinitrophenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C9H7N3O5/c13-11(14)7-3-6(9-10-1-2-17-9)4-8(5-7)12(15)16/h3-5H,1-2H2 |
InChI-Schlüssel |
XOKOOTOMAHQURM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=N1)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


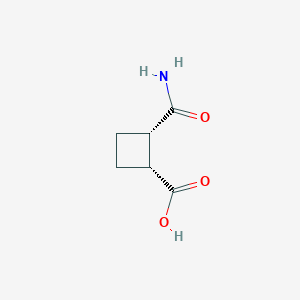
![[2-(Dimethylamino)propan-2-yl]phosphonic acid](/img/structure/B14428965.png)

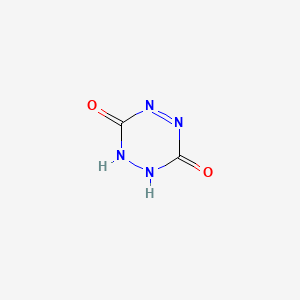
![5,5'-Spirobi[bicyclo[2.1.0]pentane]](/img/structure/B14428985.png)
![1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]-](/img/structure/B14428988.png)

![1-(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)ethan-1-one](/img/structure/B14429001.png)
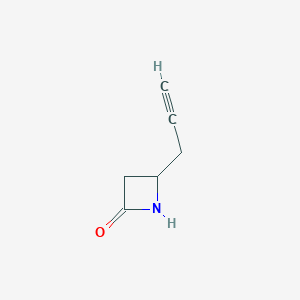
![3-[(2,2,3-Trimethylcyclopent-3-en-1-yl)methyl]cyclohexan-1-ol](/img/structure/B14429019.png)
![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate](/img/structure/B14429021.png)
